![molecular formula C8H19N5O9P2S B12327160 Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12327160.png)
Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
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Overview
Description
Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is a synthetic compound that has garnered interest in various scientific fields. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is structurally complex, featuring a combination of pyrimidine, oxathiolane, and phosphate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate involves multiple steps. One common method includes the reaction of 4-amino-2-oxopyrimidine with 1,3-oxathiolane-2-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with methoxy-oxidophosphoryl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. The final product is often purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Biochemical Probes
Diazanium compounds are utilized as biochemical probes due to their ability to modify proteins and nucleic acids. The reactivity of diazo groups allows for selective labeling and tracking of biomolecules within cellular environments. This application is critical for understanding cellular mechanisms and interactions at a molecular level .
Catalysis
The compound can serve as a catalyst in organic synthesis. Research indicates that diazonium salts can facilitate various reactions, including the synthesis of benzimidazoles from diamines and aldehydes under mild conditions. This highlights their role in developing more environmentally friendly synthetic pathways .
Surface Modification
Diazanium salts are extensively used in electrochemical surface modification. They enable the functionalization of surfaces at the molecular level, which is essential for enhancing the properties of materials used in sensors, electronic devices, and coatings . The unique properties of diazonium compounds allow for the creation of stable coatings that improve adhesion and corrosion resistance.
Antitumor Activity
Research has demonstrated that diazo compounds exhibit antitumor properties by inhibiting amidotransferases involved in nucleotide biosynthesis. For instance, 6-diazo-5-oxo-norleucine (DON), a diazo compound, has shown promising results in clinical trials against various cancers by targeting metabolic pathways critical for tumor growth .
Case Studies
Mechanism of Action
The mechanism of action of Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lamivudine: A reverse transcriptase inhibitor used in the treatment of HIV infection.
Cytidine Diphosphate: A nucleotide involved in cellular metabolism.
Uniqueness
Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it has a broader range of applications and can undergo a variety of chemical reactions, making it a versatile tool in scientific research.
Biological Activity
Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's systematic name is [[(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methoxy-oxidanyl-phosphoryl] phosphono hydrogen phosphate. Its molecular formula is C8H13N3O9P2S with a molecular weight of approximately 389.216 g/mol. The compound features a unique arrangement of functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C8H13N3O9P2S |
Molecular Weight | 389.216 g/mol |
Chiral Centers | 2 |
Atom Count | 36 |
Antitumor Activity
Research indicates that diazanium compounds exhibit significant antitumor activity. For instance, preliminary studies have shown that derivatives of diazonium salts can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis . The specific mechanism involves the modulation of signaling pathways related to cell survival and growth.
Antibacterial Properties
Diazanium compounds have also demonstrated promising antibacterial activity. Studies have reported that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic processes, leading to bacterial cell death . The effectiveness varies depending on the structure of the diazonium compound and its substituents.
Case Studies
- Antitumor Efficacy in Cell Lines
- Bacterial Inhibition Assays
The electrochemical behavior of diazonium salts is crucial for understanding their reactivity and potential applications in biosensing technologies. Research indicates that these compounds undergo reduction processes that can be utilized for surface modification in electrochemical sensors . The reduction occurs in two single-electron steps, which can be optimized based on the substituents on the diazonium ion.
Properties
Molecular Formula |
C8H19N5O9P2S |
---|---|
Molecular Weight |
423.28 g/mol |
IUPAC Name |
diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C8H13N3O9P2S.2H3N/c9-5-1-2-11(8(12)10-5)6-4-23-7(19-6)3-18-22(16,17)20-21(13,14)15;;/h1-2,6-7H,3-4H2,(H,16,17)(H2,9,10,12)(H2,13,14,15);2*1H3 |
InChI Key |
XYMQOMHLQNDRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(S1)COP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+] |
Origin of Product |
United States |
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